ABTS

Lactoperoxidase assay Milk quality testing Colorimetric detection

ABTS diammonium salt is the preferred HRP substrate for complex sample matrices, offering lower background and wider dynamic range vs. TMB/OPD. It is the top-performing substrate for lactoperoxidase detection in dairy (3x better sensitivity than TMB) and paper-based microfluidics. Ideal for nanozyme characterization at acidic pH. Standard purity: ≥98%. Stock available for immediate procurement.

Molecular Formula C18H18N4O6S4
Molecular Weight 514.6 g/mol
Cat. No. B1221041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABTS
Synonyms2,2'-azino-di-(3-ethylbenzothiazoline)-(6)-sulfonic acid, ammonium salt
2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid
2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid, diammonium salt
2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid
2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)
ABTS
diammonium-2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)
Molecular FormulaC18H18N4O6S4
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC
InChIInChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28)
InChIKeyZTOJFFHGPLIVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABTS Peroxidase Substrate for ELISA and Antioxidant Assays: Technical Specifications and Procurement Considerations


ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, CAS 30931-67-0, MW 548.68 g/mol) is a water-soluble chromogenic substrate for horseradish peroxidase (HRP) that yields a blue-green oxidized end product with absorption peaks at 405–410 nm and 650 nm upon enzymatic oxidation . It serves dual roles in scientific workflows: as a colorimetric detection substrate in enzyme immunoassays (ELISA) and as a radical cation generator (ABTS•+) in Trolox Equivalent Antioxidant Capacity (TEAC) assays for measuring antioxidant activity of foods, botanicals, and biological samples [1]. Commercially supplied as a diammonium salt with standard purity specifications of ≥98% (HPLC), ABTS represents a mature, widely validated substrate with well-documented performance characteristics across both immunoassay and free radical scavenging applications .

Why Generic ABTS Substitution Without Specification Verification Compromises Assay Reproducibility


While ABTS, TMB (3,3′,5,5′-tetramethylbenzidine), and OPD (o-phenylenediamine) all serve as HRP chromogenic substrates, they exhibit distinct and non-interchangeable analytical performance profiles in terms of sensitivity, dynamic range, color development kinetics, and background signal characteristics [1]. ABTS generates a soluble green end product measurable at 405–410 nm, whereas TMB produces a blue product (read at 650 nm) or yellow after acid stopping (read at 450 nm), and OPD yields an orange-brown product (read at 492 nm) . More critically, ABTS demonstrates approximately 2- to 5-fold lower sensitivity compared to TMB and OPD in ELISA applications, but offers a wider dynamic range, lower background signal in complex sample matrices, and superior color stability after reaction termination—characteristics that cannot be replicated by simply substituting a different substrate without re-optimizing the entire assay workflow [2]. Substitution without prior validation inevitably alters detection limits, quantification ranges, and inter-assay precision metrics.

ABTS Quantitative Performance Evidence: Comparative Data for Scientific Selection Decisions


ABTS vs. TMB vs. Guaiacol for Lactoperoxidase Detection: Direct Head-to-Head Comparison of Detection Limits and Precision

In a direct comparative study of three lactoperoxidase detection methods, the ABTS-based method demonstrated a detection limit of 0.210 mg/L, which is 3.4-fold lower (more sensitive) than the TMB method (0.612 mg/L) and 5.2-fold lower than the guaiacol method (1.095 mg/L) [1]. The ABTS method also exhibited excellent precision with intra-assay coefficient of variation (CV) <4% and inter-assay CV <7%, comparable to TMB (<4% intra-assay, <5% inter-assay) and superior to guaiacol (~6% intra-assay, ~7% inter-assay). Linear range for ABTS was 2–5.0 mg/L (R²=0.9935), while TMB offered a wider linear range of 2–12 mg/L (R²=0.9897) [1].

Lactoperoxidase assay Milk quality testing Colorimetric detection

ABTS Provides Widest Upper Limit of Quantitation (ULOQ) and Dynamic Range Among Six HRP Substrates on Paper-Based Microfluidics

In a systematic evaluation of 33 chromogenic substrate formulations containing six different substrate molecules on microfluidic paper-based analytical devices (microPADs), ABTS demonstrated the best ULOQ (upper limit of quantitation) and widest dynamic range among all tested substrates [1]. While TMB and OPD provided the best overall LOD (lower limit of detection), LLOQ (lower limit of quantitation), and sensitivity, ABTS uniquely excelled in the upper quantitation range, enabling accurate measurement of higher analyte concentrations without signal saturation [1]. This differential performance profile means ABTS is preferentially suited for assays where samples contain high target analyte concentrations or when working with lower sample dilution factors.

Microfluidic paper-based analytical devices Point-of-care diagnostics HRP chromogenic substrates

ABTS Demonstrates Lower Background Signal and Slower Color Development vs. TMB and OPD in ELISA

ABTS is less readily oxidized and exhibits slower color development kinetics (approximately 20 minutes to full color development) compared to OPD and TMB substrates . This lower oxidation propensity translates to reduced background signal in ELISA applications, which is particularly advantageous when working with complex sample matrices that may contain endogenous peroxidase activity or when unacceptable background levels result from the inherently higher sensitivity of OPD or TMB substrates . The soluble green end product can be measured at 405–410 nm, and the reaction can be terminated with SDS or acid stopping solutions for endpoint reading [1].

ELISA optimization Low-background detection HRP substrate selection

ABTS and TMB Maintain Functionality in Acidic Media (pH 2.5–3.5) While OPD Performance Degrades with Gly-HCl Buffer

A systematic study of chromogenic substrate applicability beyond typical HRP assay conditions revealed that ABTS and TMB both maintain useful functionality in acidic media (pH 2.5–3.5) [1]. In contrast, the use of Gly-HCl buffer led to a substantial decrease in colored product formation rate for TMB and OPD in highly acidic media (pH 2.5–3.5) compared to other buffer systems [1]. ABTS-based assays demonstrated buffer compatibility advantages in these low pH conditions, making it a more robust choice for applications requiring acidic reaction environments, such as certain nanozyme characterizations where gold nanoparticles or other peroxidase mimics exhibit optimal catalytic activity under acidic pH [1].

Nanozyme characterization Acidic assay conditions Gold nanoparticle peroxidase mimics

Commercial ABTS Diammonium Salt Consistently Meets ≥98% Purity by HPLC Across Multiple Suppliers with Defined Water Content and UV Absorption Specifications

Multiple reputable suppliers including Abcam, MedChemExpress, Chemodex, Selleck Chemicals, and Yeasen specify ABTS diammonium salt with purity ≥98% by HPLC, with some providing additional specification parameters such as water content ≤2% (Karl Fischer) and UV absorption limits ≤0.1% at 436 nm and 748 nm [1]. This consistent quality specification across suppliers facilitates vendor qualification and enables laboratories to establish reliable procurement criteria. Reputable manufacturers provide Certificates of Analysis (CoA) for each batch, which is essential for minimizing background noise and achieving reproducible results across experiments and between laboratories [2].

Reagent quality control Procurement specifications Certificate of Analysis

ABTS Optimal Application Scenarios: Evidence-Based Selection Guidance for Research and Industrial Use


Lactoperoxidase Activity Testing in Dairy Quality Control

ABTS is the superior substrate choice for lactoperoxidase detection in milk and dairy products, delivering a detection limit of 0.210 mg/L compared to 0.612 mg/L for TMB and 1.095 mg/L for guaiacol—representing a 3-fold improvement in analytical sensitivity over TMB [1]. With intra-assay CV <4% and inter-assay CV <7%, ABTS provides the precision required for routine quality control testing in dairy processing facilities [1]. This performance advantage directly supports compliance with food safety regulations and enables detection of inadequate pasteurization through residual enzyme activity measurement.

Paper-Based Point-of-Care Diagnostic Assays Requiring Extended Upper Quantitation Range

For paper-based microfluidic analytical devices (microPADs) and point-of-care diagnostic applications where samples may contain widely varying analyte concentrations, ABTS offers the best ULOQ and widest dynamic range among six HRP substrates evaluated in 33 formulations [2]. This characteristic is critical when quantifying high-concentration analytes without signal saturation, reducing the need for serial sample dilutions that increase workflow complexity and introduce pipetting error [2]. ABTS is the preferred substrate for resource-limited settings where simplified, single-step assay protocols are essential.

ELISA Workflows with High-Background Sample Matrices (Tissue Lysates, Food Extracts)

ABTS is the recommended substrate for ELISA applications involving complex biological samples such as tissue homogenates, cell lysates, whole blood derivatives, and food extracts where endogenous peroxidase activity or matrix interferences contribute to elevated background signals . ABTS is less readily oxidized and exhibits slower color development kinetics (approximately 20 minutes) compared to OPD and TMB, resulting in lower background absorbance values and improved signal-to-noise ratios without requiring extensive sample pre-treatment . The soluble green end product allows straightforward spectrophotometric readout at 405–410 nm [3].

Nanozyme and Peroxidase-Mimic Characterization Under Acidic Assay Conditions

ABTS is a robust substrate choice for characterizing the catalytic activity of gold nanoparticles and other nanozymes that exhibit optimal peroxidase-like activity in acidic pH ranges (2.5–3.5) [4]. In systematic comparative studies, ABTS maintained reliable performance in acidic media and demonstrated greater tolerance to buffer composition variations compared to TMB and OPD, which showed substantial decreases in colored product formation rates when Gly-HCl buffer was used in highly acidic conditions [4]. This buffer compatibility advantage reduces the risk of experimental artifacts that could confound catalytic activity assessments during nanozyme development and characterization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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